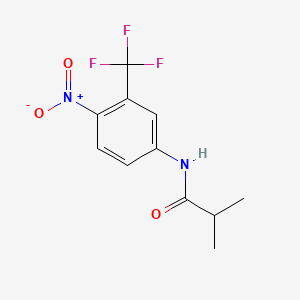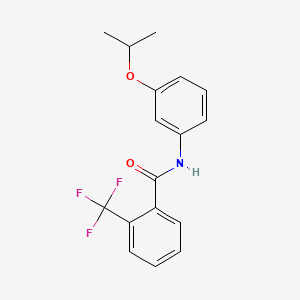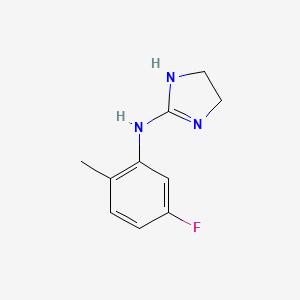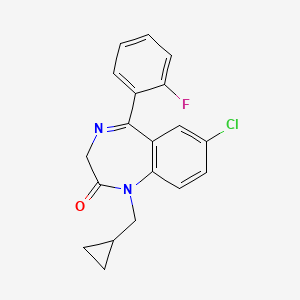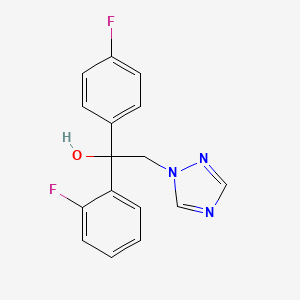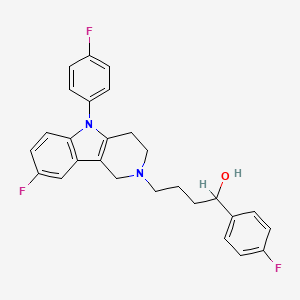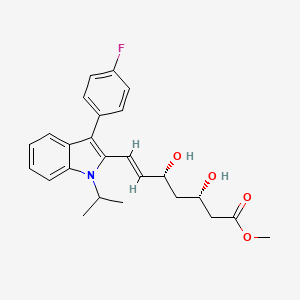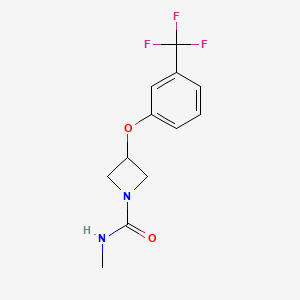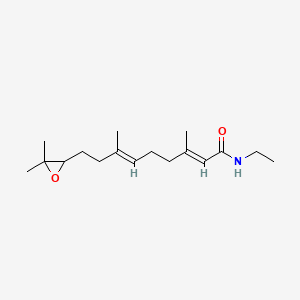
Fosfomycin calcium
Descripción general
Descripción
Fosfomycin calcium is a broad-spectrum antibiotic that was discovered in 1969 . It is produced by Streptomyces fradiae and can also be produced synthetically . It is commercially available as the disodium salt for intravenous administration and as the calcium or trometamol salt for oral administration . It has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . It is primarily used to treat bladder infections .
Synthesis Analysis
Fosfomycin can be produced by Streptomyces fradiae or synthetically . A large-scale chemical synthesis of fosfomycin was achieved based on the production of the (1R, 2S)-threo-bromohydrin through enantioselective hydrogenation of β-oxophosphonates .Molecular Structure Analysis
Fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . Its molecular formula is C3H5O4P.Ca and its molecular weight is 176.12 .Chemical Reactions Analysis
Fosfomycin disrupts cell wall synthesis by inhibiting phosphoenolpyruvate synthetase, thus interfering with the production of peptidoglycan . It penetrates the microorganism using the alpha glycerophosphate transport system .Physical And Chemical Properties Analysis
Fosfomycin calcium is a small, highly hydrophilic and acidic molecule . It is highly soluble in water . Its solubility in water is 30 mg/mL .Aplicaciones Científicas De Investigación
Fosfomycin Calcium: A Comprehensive Analysis of Scientific Research Applications
1. Treatment of Urinary Tract Infections (UTIs) Fosfomycin calcium is widely recognized for its effectiveness in treating uncomplicated UTIs, particularly in females. It is often administered as a single 3-gram oral dose due to its ease of administration and favorable safety profile. The broad spectrum of activity against both gram-positive and gram-negative bacteria makes it a first-line therapeutic option .
Broad-Spectrum Antibiotic Properties: Beyond UTIs, fosfomycin calcium exhibits in vivo and in vitro activity against a wide range of bacteria, including multi-drug resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacteria. Its high tissue penetration allows it to be used in various tissues and targets such as the CNS, soft tissue, bone, lungs, and abscess fluid .
Potential Beyond UTI Treatment: There is growing interest in exploring the usefulness of fosfomycin for indications beyond UTIs due to its broad-spectrum activity. This includes potential applications in systemic infections caused by multidrug-resistant bacteria where fosfomycin’s pharmacokinetic properties suggest clinical benefits from prolonged or continuous infusion .
Pharmacokinetics and Bioavailability: Studies have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, which can affect its bioavailability. This aspect is crucial for optimizing dosing schedules to maximize therapeutic outcomes .
Mecanismo De Acción
Target of Action
Fosfomycin calcium primarily targets the enzyme MurA in both Gram-positive and Gram-negative bacteria . This enzyme plays a crucial role in the initial step of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .
Mode of Action
Fosfomycin calcium is a bactericidal antibiotic that works by irreversibly inhibiting the MurA enzyme . This inhibition blocks the synthesis of peptidoglycan, a key component of the bacterial cell wall . The compound penetrates the microorganism using the alpha glycerophosphate transport system .
Biochemical Pathways
The primary biochemical pathway affected by fosfomycin calcium is the peptidoglycan biosynthesis pathway . By inhibiting the MurA enzyme, fosfomycin disrupts this pathway, leading to the inability of bacteria to form a proper cell wall . This results in the death of the bacteria, hence its bactericidal property .
Pharmacokinetics
It has a low oral bioavailability of less than 50% . Despite this, it has extensive tissue penetration, making it potentially useful for treating infections in various body parts, including the CNS, soft tissues, bone, lungs, and abscesses . The accumulated fraction of fosfomycin excreted in urine is around 18%, consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug .
Result of Action
The primary result of fosfomycin calcium’s action is the death of the bacteria . By inhibiting the synthesis of peptidoglycan, fosfomycin causes the bacterial cell wall to become weak and unstable, leading to bacterial lysis .
Action Environment
The action of fosfomycin calcium can be influenced by environmental factors such as the acidity of the stomach. Studies with fosfomycin calcium have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+2/p-2/t2-,3+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJBJPWTXJQMR-LJUKVTEVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045873 | |
| Record name | Fosfomycin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosfomycin calcium | |
CAS RN |
26016-98-8 | |
| Record name | Fosfomycin calcium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026016988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfomycin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium hydrogen (2R-cis)-(3-methyloxiranyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76EIK6888N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fosfomycin calcium exert its antibacterial effect?
A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.
Q2: What makes fosfomycin effective against a broad range of bacteria?
A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.
Q3: Is there any spectroscopic data available for fosfomycin calcium?
A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of fosfomycin calcium and its related substances. These techniques provide valuable information about the compound's structure and purity.
Q4: What is the bioavailability of fosfomycin calcium?
A5: [, ] Fosfomycin calcium exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.
Q5: How is fosfomycin calcium eliminated from the body?
A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.
Q6: What types of infections is fosfomycin calcium commonly used to treat?
A8: [, , , ] Fosfomycin calcium is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.
Q7: Are there any known resistance mechanisms to fosfomycin?
A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.
Q8: Are there different formulations of fosfomycin available?
A11: [, , , ] Yes, aside from fosfomycin calcium, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.
Q9: What analytical methods are used to study fosfomycin calcium?
A12: [, , , , , , ] Researchers utilize various techniques to analyze fosfomycin calcium, including:
Q10: What are the areas of ongoing research related to fosfomycin calcium?
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



